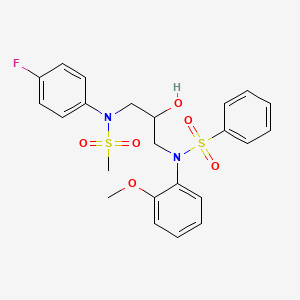

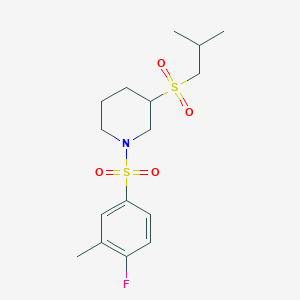

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This would typically include the compound’s systematic name, its molecular formula, and its structure.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction.Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It also includes understanding its chemical properties, such as its acidity or basicity, its reactivity with other substances, and its spectroscopic properties.Wissenschaftliche Forschungsanwendungen

Anticancer and Fluorescence Applications

One significant study discusses the synthesis of 3-hydroxyquinoline-4(1H)-one derivatives, closely related to N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide, highlighting their potential as anticancer agents and fluorescence agents. These compounds, derived from 3-nitrophthalic anhydride, α-haloketones, and primary amines, showed cytotoxic activity against various cancer cell lines and non-malignant cell lines. Their fluorescent properties were also evaluated, showing interesting data that could be compared to isomeric compounds studied in the past, suggesting their application in bioimaging and cancer therapy (Funk et al., 2015).

Antimicrobial Activity

Another research domain for these compounds includes their antimicrobial properties. A study synthesizing N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides explored their in vitro antibacterial and antifungal activities. These compounds showed activity against pathogens like Escherichia coli, Staphylococcus aureus, and Candida albicans, indicating their potential use in developing new antimicrobial agents (Desai et al., 2011).

Inhibition of Human Immunodeficiency Virus (HIV)

The investigation into 4-substituted 2-hydroxyisoquinoline-1,3(2H,4H)-diones as HIV-1 integrase inhibitors demonstrates the potential of these compounds in antiviral therapy. Some derivatives displayed low nanomolar inhibitory properties against the HIV-1 integrase, comparable to clinically used drugs, suggesting a novel mechanism of action for inhibiting the virus, which could lead to the development of new antiviral drugs (Billamboz et al., 2013).

Antiherpes Activities

Research into the broad-spectrum antiherpes activities of 4-hydroxyquinoline carboxamides revealed their potential as herpesvirus polymerase inhibitors. These compounds demonstrated potent inhibition against human cytomegalovirus (HCMV), herpes simplex virus type 1 (HSV-1), and varicella-zoster virus (VZV) polymerases without affecting human polymerases, suggesting their application in treating herpesvirus-induced diseases (Oien et al., 2002).

Mycobacterium tuberculosis Inhibition

The synthesis and evaluation of novel derivatives for their antitubercular activity against Mycobacterium tuberculosis indicate the potential of these compounds in treating tuberculosis. Several analogs showed promising antitubercular agents with lower cytotoxicity profiles, contributing to the search for new treatments against this infectious disease (Marvadi et al., 2020).

Safety And Hazards

This involves understanding the risks associated with handling the compound. It includes its toxicity, flammability, and environmental impact.

Zukünftige Richtungen

This involves identifying areas for further research. It could include developing more efficient synthesis methods, studying new reactions, or exploring new applications for the compound.

I hope this general guide is helpful. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or databases, or working with a chemist or a chemical analyst. Please note that handling chemicals should always be done in a safe manner, following appropriate safety protocols, and under the supervision of trained professionals.

Eigenschaften

IUPAC Name |

N-(4-carbamoylphenyl)-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3/c18-16(22)10-5-7-11(8-6-10)20-17(23)13-9-19-14-4-2-1-3-12(14)15(13)21/h1-9H,(H2,18,22)(H,19,21)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLXRNKHNCBQZBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)C(=O)NC3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-carbamoylphenyl)-4-hydroxyquinoline-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 5-(6-chloropyridazine-3-carbonyl)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2718976.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2718978.png)

![6-(4-fluorobenzyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2718986.png)

![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2718987.png)